2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid
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Overview
Description
2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid, commonly known as CPA, is a synthetic amino acid derivative that has been widely researched for its potential therapeutic applications. This compound is a non-proteinogenic amino acid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The exact mechanism of action of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation can lead to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizure activity. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid is its high potency and selectivity for GABA receptors, making it a useful tool for studying the GABAergic system. However, its low solubility in water and its potential toxicity at high doses can limit its use in certain experiments.
Future Directions
Future research on 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid could focus on its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. It could also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Additionally, further studies could explore its mechanism of action and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid has been achieved through various methods. One of the most commonly used methods is the reaction of cyclopropylamine with 2-phenylacetyl chloride in the presence of a base catalyst. Another method involves the reaction of cyclopropylamine with 2-phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been optimized to produce high yields of CPA with minimal impurities.
Scientific Research Applications
2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid has been studied for its potential therapeutic applications in various diseases such as epilepsy, depression, and anxiety. It has been shown to have anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
2-[cyclopropyl-(2-phenylacetyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(8-10-4-2-1-3-5-10)14(9-13(16)17)11-6-7-11/h1-5,11H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLIZMWNMLCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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